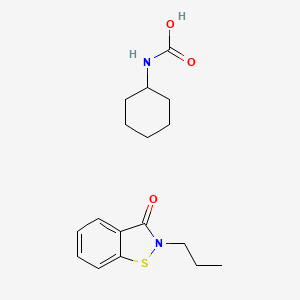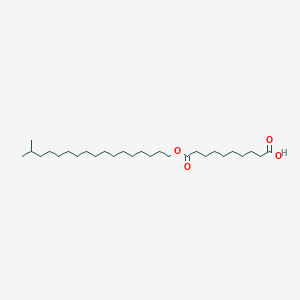
Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)-: is a chemical compound with the molecular formula C4H10BF3O2 and a molecular weight of 157.9272 . This compound is known for its unique structure, which includes boron bonded to two fluorine atoms and an ethoxyethanolato group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- typically involves the reaction of boron trifluoride with 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
BF3+C2H5OCH2CH2OH→C4H10BF3O2
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of boron trifluoride and 2-ethoxyethanol, with strict control over reaction conditions such as temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different boron-containing products.
Reduction: It can be reduced to form boron hydrides or other reduced boron compounds.
Substitution: The ethoxyethanolato group can be substituted with other ligands, leading to the formation of new boron complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various ligands such as amines or phosphines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boric acid derivatives, while reduction can produce boron hydrides.
Aplicaciones Científicas De Investigación
Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism by which Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparación Con Compuestos Similares
2-ethoxyethanol, trifluoroborane: This compound shares a similar structure but differs in the number of fluorine atoms bonded to boron.
YbB6 and SmB6: These mixed valence compounds have different topological phases compared to Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)-.
Uniqueness: Boron, (2-(ethoxy-kappaO)ethanolato-kappaO)difluoro-, (T-4)- is unique due to its specific combination of boron, fluorine, and ethoxyethanolato groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
4084-36-0 |
|---|---|
Fórmula molecular |
C4H10BF3O2 |
Peso molecular |
157.93 g/mol |
Nombre IUPAC |
2-ethoxyethanol;trifluoroborane |
InChI |
InChI=1S/C4H10O2.BF3/c1-2-6-4-3-5;2-1(3)4/h5H,2-4H2,1H3; |
Clave InChI |
DLLVDKYMZQNYSX-UHFFFAOYSA-N |
SMILES canónico |
B(F)(F)F.CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






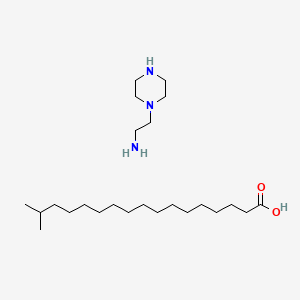
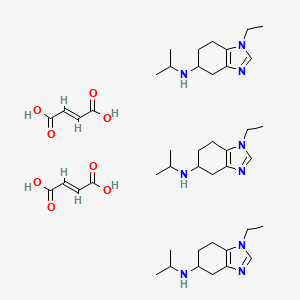
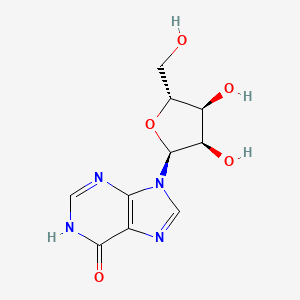
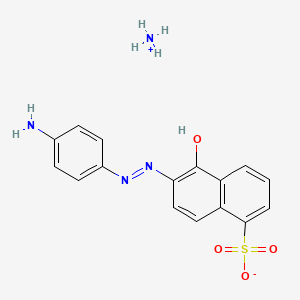

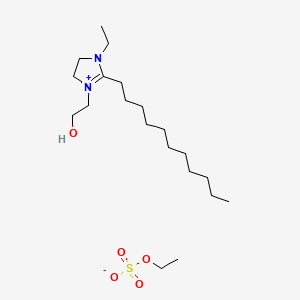
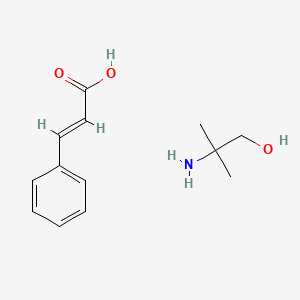
![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
